2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
Description
Properties
IUPAC Name |
2-(5-chloropyridin-3-yl)oxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOSOXNFZKOICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379183 | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-51-0 | |
| Record name | 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS number 175135-51-0
An In-Depth Technical Guide to 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine (CAS: 175135-51-0): Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 175135-51-0), a key heterocyclic building block for advanced chemical synthesis. As a functionalized diaryl ether, this compound serves as a valuable intermediate in the fields of drug discovery and agrochemical research. Its structure incorporates two distinct pyridine rings, each bearing functional groups amenable to selective, downstream chemical modification. This document details the molecule's physicochemical properties, a robust synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), its characteristic chemical reactivity, and essential safety and handling guidelines. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction and Strategic Significance
The diaryl ether motif is a privileged scaffold found in numerous biologically active compounds, prized for its conformational flexibility and metabolic stability. Within this class, heterocyclic diaryl ethers, particularly those containing pyridine rings, offer enhanced opportunities for modulating properties such as solubility and target engagement through hydrogen bonding.
Nitropyridine derivatives are well-established as versatile precursors in medicinal and agricultural chemistry.[1][2][3] The nitro group is not merely a placeholder; it is a powerful electron-withdrawing group that activates the pyridine ring for certain transformations and can be readily converted into a versatile amino group, opening up a vast chemical space for further derivatization.
This compound is a strategic intermediate that capitalizes on these principles. It provides two key points for chemical modification:
-
The Nitro Group: Located on one pyridine ring, it can be reduced to an amine, enabling amide bond formation, diazotization, or other amine-based chemistries.
-
The Chloro Group: Positioned on the second pyridine ring, it can potentially serve as a handle for cross-coupling reactions.
This dual functionality makes the molecule an ideal starting point for building complex molecular architectures required for modern screening libraries and lead optimization campaigns.
Physicochemical and Structural Properties
The structural and electronic properties of this compound are summarized below. While experimental data is limited, the following table provides key computed and identifying properties.
| Property | Value | Source/Method |
| CAS Number | 175135-51-0 | [4] |
| Molecular Formula | C₁₀H₆ClN₃O₃ | Calculated |
| Molecular Weight | 251.63 g/mol | Calculated |
| IUPAC Name | 2-[(5-chloropyridin-3-yl)oxy]-3-nitropyridine | IUPAC Nomenclature |
| Canonical SMILES | C1=C(C=C(N=C1)Cl)OC2=NC=CC=C2N(=O)=O | Calculated |
| InChI Key | FZJNWNEPUYAINX-UHFFFAOYSA-N | Calculated |
| Topological Polar Surface Area | 81.9 Ų | Calculated |
| logP (Octanol/Water) | 2.85 | Calculated |
Crystallographic studies on the closely related precursor, 2-chloro-5-nitropyridine, show that the pyridine ring and nitro group are nearly coplanar, which facilitates electronic delocalization.[5] A similar planarity is expected for the 3-nitropyridine ring in the title compound, while the diaryl ether linkage allows for rotational freedom between the two aromatic systems.
Synthesis and Mechanism
The most logical and efficient synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7] This method is a cornerstone of diaryl ether synthesis, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group.[7][8]
Synthetic Mechanism
The reaction proceeds via the addition of the nucleophile (a phenoxide) to the electron-deficient aryl halide, followed by the elimination of the halide leaving group.
-
Step 1: Deprotonation. A mild base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-chloro-3-hydroxypyridine to form a more potent pyridin-3-olate nucleophile.
-
Step 2: Nucleophilic Attack. The nucleophile attacks the carbon atom bearing the chlorine in 2-chloro-3-nitropyridine. The reaction is regioselective for the 2-position due to the powerful activating effect of the nitro group at the 3-position, which stabilizes the resulting anionic intermediate.
-
Step 3: Formation of Meisenheimer Complex. A resonance-stabilized anionic σ-complex, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.
-
Step 4: Elimination. The complex rearomatizes by expelling the chloride ion, yielding the final diaryl ether product.
Caption: S(N)Ar mechanism for the synthesis of the target diaryl ether.
Detailed Experimental Protocol
This protocol is an exemplary procedure based on established methods for SNAr-mediated diaryl ether synthesis.[6]
-
Reagents & Equipment:
-
5-chloro-3-hydroxypyridine (1.0 eq)
-
2-chloro-3-nitropyridine (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-3-hydroxypyridine, 2-chloro-3-nitropyridine, and potassium carbonate.
-
Add anhydrous DMSO to create a slurry with a concentration of approximately 0.5 M with respect to the limiting reagent. Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, freeing the carbonate anion to act as a base and accelerating the SNAr reaction rate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Purification and Characterization
-
Purification: Flash chromatography is the standard method for purification. The polarity of the eluent should be optimized based on TLC analysis.
-
Characterization (Self-Validating System): The identity and purity of the final compound must be confirmed.
-
¹H and ¹³C NMR: To confirm the molecular structure. Expect distinct signals for each of the aromatic protons and carbons on the two different pyridine rings.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
HPLC: To determine the purity of the final product (target >95%).
-
Chemical Reactivity and Downstream Applications
The synthetic utility of this compound stems from the selective reactivity of its nitro group.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a high-yield, foundational transformation that unlocks a plethora of subsequent reactions. The resulting amine, 2-[(5-chloro-3-pyridyl)oxy]pyridin-3-amine, is a key precursor for building libraries of drug candidates.
Caption: Synthetic workflow starting from the title compound.
Detailed Protocol: Nitro Group Reduction
This protocol is adapted from established procedures for the reduction of related nitro-aromatic compounds.[9]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Raney-Nickel (approx. 5-10% w/w), slurry in water
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Filtration apparatus with Celite®
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the starting material in THF or ethanol.
-
Carefully add the Raney-Ni slurry. Safety Note: Raney-Ni is pyrophoric when dry and must be handled with care.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction until complete (typically 2-6 hours). The disappearance of the starting material and the appearance of a more polar product can be tracked by TLC.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Raney-Ni catalyst, washing the pad with the reaction solvent. Causality: Celite filtration prevents the fine catalyst particles from passing through, ensuring a clean filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used directly or purified further if necessary.
-
Safety and Handling
No specific safety data exists for this compound. However, based on structurally related compounds such as 2-chloro-5-nitropyridine and 2-chloro-3-methoxy-5-nitropyridine, the following hazards should be assumed.[10][11]
| Hazard Class | GHS Hazard Statement | Precautionary Code |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270, P301+P317 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| STOT Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate whose strategic design provides chemists with multiple avenues for molecular elaboration. Its synthesis via a robust SNAr reaction is straightforward and scalable. The true power of this molecule lies in the selective and efficient transformation of its nitro group into a versatile amine, which serves as a gateway for constructing complex, biologically active molecules. This guide provides the foundational knowledge and actionable protocols for researchers to effectively incorporate this potent building block into their drug discovery and agrochemical development programs.
References
- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine.
- CN102040554A. (2011). Method for preparing 2-chloro-5-nitropyridine.
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National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. PubChem. [Link]
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Kiseleva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
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Wang, L., et al. (2019). Nickel‐Catalyzed C‐O Cross‐Coupling Reaction at Low Catalytic Loading with Weak Base Participation. ResearchGate. [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2). [Link]
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. [Link]
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Sawyer, J. S., et al. (2002). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. PubMed. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Recent Advances in Diaryl Ether Synthesis. ResearchGate. [Link]
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Le, C., et al. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. [Link]
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Theoretical Framework for Elucidating the Electronic Properties of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and biological activity.[1][2][3] This guide presents a comprehensive theoretical protocol for investigating the electronic properties of a novel, complex pyridine derivative, 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine. The molecule's unique structure, featuring an ether-linked bis-pyridine framework functionalized with potent electron-withdrawing chloro and nitro groups, suggests a rich and nuanced electronic landscape. Understanding this landscape is critical for predicting its reactivity, stability, and potential interactions with biological targets. This document outlines a robust computational methodology rooted in Density Functional Theory (DFT), providing a self-validating workflow for researchers to predict and analyze key electronic characteristics such as frontier molecular orbitals, charge distribution, and electrostatic potential. The insights derived from this theoretical approach are intended to accelerate rational drug design and guide synthetic efforts by providing a fundamental understanding of the molecule's behavior at the quantum level.
Introduction: The Rationale for a Theoretical Deep Dive
The Enduring Significance of Pyridine Scaffolds
The pyridine ring is a privileged structure in drug design, appearing in numerous FDA-approved therapeutics.[3] Its nitrogen heteroatom introduces a dipole moment, provides a site for hydrogen bonding, and modulates the electronic character of the aromatic system, making it a highly versatile building block for creating molecules with specific biological functions.[1][2] The introduction of substituents further tunes these properties, allowing for the fine control required in the development of targeted therapies and advanced materials.
Deconstructing this compound
The title compound is a molecule of significant interest due to the confluence of several key structural motifs. It comprises two pyridine rings connected by a flexible ether linkage. One ring is substituted with a chloro group, and the other with a nitro group. Both substituents are strongly electron-withdrawing, which is expected to profoundly influence the electron density distribution across the entire molecule. The relative positioning of these groups and the heteroatoms creates a complex electronic environment that dictates the molecule's reactivity and intermolecular interaction potential. A theoretical investigation is the most efficient first step to map this environment before committing resources to complex synthesis and empirical testing.
Figure 1: 2D representation of this compound.
The Power of Predictive Computational Chemistry
Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to examine molecules before they are ever synthesized.[4][5] It allows us to calculate a molecule's optimized geometry, orbital energies, and charge distribution with a high degree of accuracy. This predictive power is invaluable; it enables researchers to screen candidates, understand structure-activity relationships, and generate testable hypotheses, thereby streamlining the research and development pipeline.[6]
A Validated Protocol for Theoretical Analysis
To ensure scientific rigor and reproducibility, a well-defined computational protocol is essential. The following workflow is designed as a self-validating system, where each step builds logically upon the last, culminating in a comprehensive electronic profile of the target molecule.
Causality: Why Density Functional Theory (DFT)?
For organic molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. We select the widely-used B3LYP hybrid functional.
-
Expertise: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like pyridine rings. Its proven track record in calculating geometries and electronic properties for a vast range of organic molecules makes it a trustworthy choice.[1][6][7][8]
The Basis Set: Building a Complete Description
The choice of basis set determines the flexibility with which the calculation can describe the distribution of electrons. We select the 6-311++G(d,p) basis set.
-
Expertise:
-
6-311G: This triple-zeta valence basis set provides a highly flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.
-
++: The double diffuse functions are critical for molecules with lone pairs and potential charge delocalization, like ours. They allow the orbitals to expand further from the nuclei, accurately modeling the behavior of loosely bound electrons.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are non-negotiable for accuracy. They allow orbitals to change shape (polarize) in response to the molecular environment, which is essential for describing the polar bonds and asymmetric charge distribution caused by the N, O, Cl, and NO₂ groups.[1][8][9]
-
The Step-by-Step Computational Workflow
This protocol is designed for implementation in a quantum chemistry software package like Gaussian.
-
Molecular Geometry Input: Construct the 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule on the potential energy surface.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory.
-
Trustworthiness: A true energy minimum is confirmed by the absence of any imaginary frequencies. This step validates that the optimized structure is a stable conformation and not a transition state.
-
-
Single-Point Energy Calculation: Using the validated optimized geometry, perform a single-point energy calculation to derive the final electronic properties.
-
Data Analysis & Visualization:
-
Extract energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate the Molecular Electrostatic Potential (MEP) surface.
-
Perform Natural Bond Orbital (NBO) analysis to obtain detailed charge distribution.
-
Figure 2: A robust computational workflow for analyzing electronic properties.
Predicted Electronic Properties & Expert Interpretation
Based on established principles and data from related nitropyridine derivatives, we can anticipate the key findings from the proposed theoretical study.
Optimized Molecular Geometry
The final optimized structure is not expected to be perfectly planar. Steric hindrance between the ortho-substituted nitro group and the ether linkage will likely cause a significant dihedral angle, twisting the nitro group out of the plane of its pyridine ring.[10] The C-O-C bond angle of the ether linkage will be a key parameter influencing the overall shape and potential for intramolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more easily polarizable and more reactive.[1][4]
-
HOMO: The Highest Occupied Molecular Orbital represents the ability to donate an electron. It is expected to be localized primarily on the more electron-rich regions, likely the 5-chloro-3-pyridyl ring and the oxygen atom of the ether linkage.
-
LUMO: The Lowest Unoccupied Molecular Orbital represents the ability to accept an electron. Due to the powerful electron-withdrawing nature of the nitro group, the LUMO is predicted to be heavily localized on the 3-nitropyridine ring.
-
Charge Transfer: The spatial separation of the HOMO and LUMO indicates that electronic excitation would involve an intramolecular charge transfer from the chloropyridyl moiety to the nitropyridine moiety.[8]
Figure 3: Predicted HOMO-LUMO energy level diagram and localization.
Table 1: Predicted Quantum Chemical Descriptors (Note: These are representative values based on similar compounds for illustrative purposes.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Electron-donating ability; relates to ionization potential.[11] |
| LUMO Energy | -3.8 eV | Electron-accepting ability; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.4 eV | Chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[2] |
| Dipole Moment | ~4.5 Debye | Overall polarity of the molecule, influencing solubility and intermolecular forces. |
Molecular Electrostatic Potential (MEP) Map
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactive sites.[1][7]
-
Nucleophilic Regions (Red/Yellow): The most negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the 3-nitropyridine ring. These are the primary sites for electrophilic attack.
-
Electrophilic Regions (Blue): Positive potential will likely be found around the hydrogen atoms on the pyridine rings and potentially near the chlorine atom, indicating sites susceptible to nucleophilic attack.
Atomic Charge Distribution
NBO or Mulliken population analysis quantifies the charge on each atom, offering a granular view of the electronic landscape.
Table 2: Predicted Mulliken Atomic Charges (Illustrative)
| Atom | Predicted Charge (e) | Interpretation |
| N (Nitro Group) | +0.60 | Highly positive due to bonding with two electronegative oxygens. |
| O (Nitro Group) | -0.45 | Significant negative charge, indicating high electron density. |
| Cl | -0.15 | Electronegative, but its charge is moderated by the aromatic system. |
| N (3-Nitropyridine) | -0.50 | Strong electron-withdrawing effect of the nitro group makes this N less basic. |
| N (5-Chloropyridine) | -0.65 | More basic nitrogen compared to the other ring due to less direct influence from the NO₂ group. |
Implications for Research & Development
The theoretical data generated through this protocol provides actionable intelligence for scientists:
-
For Medicinal Chemists: The MEP map and atomic charges identify the most likely sites for metabolic modification and for forming hydrogen bonds or other interactions with a protein receptor. The HOMO-LUMO gap provides an initial assessment of the compound's stability. This information can guide the design of analogues with improved binding affinity or metabolic profiles.
-
For Synthetic Chemists: Knowledge of the electron-rich and electron-deficient centers is crucial for planning synthetic routes. For example, the predicted reactivity from the MEP map can help anticipate the regioselectivity of electrophilic or nucleophilic substitution reactions.[3]
-
For Materials Scientists: The calculated dipole moment and polarizability (derived from FMO analysis) are fundamental parameters for designing new materials with specific nonlinear optical (NLO) or other electronic properties.[9]
Conclusion
The proposed theoretical investigation of this compound provides a clear, robust, and scientifically-grounded pathway to understanding its fundamental electronic properties. By leveraging the predictive power of Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can generate a comprehensive electronic profile of the molecule. This guide details not only the "how" but also the "why" of the computational choices, ensuring a trustworthy and reproducible methodology. The resulting data on molecular geometry, frontier orbitals, and electrostatic potential will serve as an invaluable foundation for future efforts in drug discovery, synthesis design, and materials science, accelerating innovation by placing theoretical insight at the forefront of the scientific process.
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Türker, L., & Azoz, N. (2010). A DFT Study on Nitro Derivatives of Pyridine. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(4), 848-860. [Link]
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o833. [Link]
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Mary, Y. S., & Balachandran, V. (2019). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. Journal of Molecular Structure, 1179, 64-77. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 259806, 5-Chloro-2-nitropyridine. [Link]
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Obot, I. B., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Molecules, 28(8), 3535. [Link]
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Arjunan, V., et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 337-349. [Link]
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Govindarajan, M., et al. (2015). Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. Journal of Molecular Structure, 1098, 307-318. [Link]
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Mary, Y. S., et al. (2021). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Polycyclic Aromatic Compounds, 41(5), 1017-1035. [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Liebman, J. F., et al. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 26(11), 3354. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4736950, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. [Link]
-
Adole, V. A., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). [Link]
-
Salman, H. A. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(10). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
Methodological & Application
Application Notes and Protocols: Regioselectivity in the Functionalization of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a vast number of pharmaceuticals. The strategic functionalization of substituted pyridines is a critical endeavor in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the regioselective functionalization of 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine, a versatile building block with multiple reactive sites. Understanding and controlling the regioselectivity of its reactions is paramount for its effective utilization in drug discovery and development.
This document will first detail the synthesis of the title compound from commercially available precursors. Subsequently, it will provide in-depth analysis and protocols for its regioselective functionalization, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The underlying electronic and steric factors governing the observed regioselectivity will be discussed, supported by mechanistic insights and literature precedents for analogous systems.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically a Williamson ether-type synthesis, between 2-chloro-3-nitropyridine and 5-chloro-3-hydroxypyridine. The reaction is facilitated by a base to deprotonate the hydroxyl group of 5-chloro-3-hydroxypyridine, forming a more nucleophilic pyridinolate anion.
Protocol 1: Synthesis of this compound
This protocol is based on established Williamson ether synthesis methodologies.[1]
Reaction Scheme:
Sources
Troubleshooting & Optimization
Troubleshooting common problems in the synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide practical, field-tested solutions grounded in established chemical principles to enhance your synthetic success.
Introduction: The Chemistry at Play
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the hydroxyl group of 5-chloro-3-pyridinol, acting as a nucleophile, displaces the chloride leaving group on the 2-position of a 2-chloro-3-nitropyridine ring. The reaction's feasibility is critically dependent on the electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group, which sufficiently activates the pyridine ring for nucleophilic attack.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues, from low yields to unexpected byproducts.
Visualizing the Core Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The SNAr mechanism for the synthesis.
Troubleshooting Guide & FAQs
Section 1: Low Conversion and Poor Yields
Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
This is the most common issue and typically points to one of three areas: insufficient nucleophile activation, suboptimal reaction conditions, or poor reagent quality.
-
Causality - Ineffective Deprotonation: The pyridinol's hydroxyl group is not inherently nucleophilic enough to attack the electron-deficient ring. It must first be deprotonated by a base to form the much more potent pyridinolate anion. If the base is too weak, not present in sufficient stoichiometric excess, or if residual acid is quenching it, this activation step will fail.
-
Troubleshooting Protocol:
-
Choice of Base: Ensure you are using an appropriate base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the rate of deprotonation and overall reaction. See the table below for a comparison.
-
Anhydrous Conditions: Water can protonate the generated nucleophile, reducing its effectiveness, and can also lead to hydrolysis of the starting material (see Section 2). Ensure all reagents and the solvent are thoroughly dried.
-
Temperature: SNAr reactions are often kinetically slow at room temperature. A moderate increase in temperature (e.g., 80-120 °C) is typically required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing degradation.
-
Q2: My analytical results (TLC/LC-MS) show good conversion, but my isolated yield is disappointingly low. Where could my product be going?
This suggests that the issue lies not in the reaction itself, but in the work-up and purification stages.
-
Causality - Work-up Losses: The product, containing multiple nitrogen atoms, can exhibit some basicity. During an acidic aqueous work-up, it may become protonated and partition into the aqueous layer, leading to significant losses. Conversely, residual starting materials or basic byproducts can complicate extraction.
-
Troubleshooting Protocol:
-
pH Monitoring During Extraction: When performing an aqueous work-up, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product remains in its neutral, more organosoluble form.
-
Back-Extraction: After the initial extraction, consider performing a back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Purification Method: While silica gel chromatography is common, the slightly basic nature of the product can cause it to streak or even decompose on acidic silica. Consider deactivating the silica gel with a solvent system containing a small amount of triethylamine (~1%) or ammonia. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective and scalable method for purification, often yielding a purer final product.
-
Section 2: Impurity Profile and Side Reactions
Q3: I've isolated my product, but it's contaminated with a significant byproduct. A common one appears to have a mass corresponding to 2-hydroxy-3-nitropyridine. How is this formed?
The formation of 2-hydroxy-3-nitropyridine is a classic side reaction in this synthesis and points directly to the presence of water.
-
Causality - Competitive Hydrolysis: Water (H₂O) or hydroxide ions (OH⁻), if present, can also act as nucleophiles. They will compete with your desired 5-chloro-3-pyridinol nucleophile, attacking the 2-chloro-3-nitropyridine to displace the chloride and form the undesired 2-hydroxy-3-nitropyridine byproduct. This side reaction is accelerated at higher temperatures.
-
Troubleshooting Protocol:
-
Use Anhydrous Reagents and Solvents: This is the most critical control point. Use freshly dried solvents (e.g., by distillation or passing through activated alumina). Ensure the base (especially hygroscopic ones like K₂CO₃) is dried in an oven before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.
-
Purification: If the byproduct does form, it can often be separated from the desired product by column chromatography due to its higher polarity and acidic hydroxyl group.
-
Section 3: Reagents and Conditions
Q4: How do I select the optimal base and solvent for this SNAr reaction?
The choice of base and solvent is interdependent and crucial for success. The ideal solvent should be polar and aprotic to dissolve the reagents and stabilize the charged Meisenheimer intermediate without interfering with the reaction.
-
Expert Insight: Polar aprotic solvents like DMF, DMSO, and NMP are superior choices. They effectively solvate the cation (e.g., K⁺ from K₂CO₃), which "frees" the corresponding anion, making it a more reactive and effective base/nucleophile. Protic solvents like ethanol or water are generally poor choices as they can protonate the nucleophile and compete in the reaction.
Table 1: Comparison of Common Reaction Parameters
| Base | Solvent | Typical Temp. (°C) | Pros | Cons |
| K₂CO₃ (Potassium Carbonate) | DMF, Acetone | 80 - 120 | Inexpensive, easy to handle, moderate reactivity. | Can be slow; requires higher temperatures; hygroscopic. |
| NaH (Sodium Hydride) | DMF, THF | 25 - 80 | Very strong base, rapid deprotonation, allows for lower temperatures. | Pyrophoric, requires careful handling under inert atmosphere; H₂ gas evolution. |
| Cs₂CO₃ (Cesium Carbonate) | DMF, Dioxane | 60 - 100 | Highly effective due to high solubility and cation effect. | Expensive. |
| t-BuOK (Potassium tert-butoxide) | THF, DMF | 25 - 80 | Strong, non-nucleophilic base, highly soluble. | Highly moisture-sensitive. |
Q5: How critical is the purity of my 2-chloro-3-nitropyridine starting material?
Extremely critical. The synthesis of substituted chloronitropyridines can often result in isomeric impurities.[3][4]
-
Causality - Isomeric Contamination: For instance, if your 2-chloro-3-nitropyridine is contaminated with its isomer, 2-chloro-5-nitropyridine, this isomer will also react with 5-chloro-3-pyridinol under the reaction conditions. This will lead to the formation of an isomeric ether product, which may be very difficult to separate from your target molecule due to similar physical properties.
-
Validation Protocol:
-
Confirm Starting Material Identity: Always verify the purity and identity of your starting materials before beginning the synthesis, preferably by ¹H NMR and LC-MS.
-
Source Reputable Suppliers: Obtain reagents from trusted chemical suppliers who provide a certificate of analysis with purity data.
-
Purify if Necessary: If you suspect isomeric impurities, purify the 2-chloro-3-nitropyridine (e.g., by recrystallization) before use.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with the synthesis.
Caption: A step-by-step workflow for diagnosing synthesis problems.
References
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]
-
What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Mol-Instincts. [Link]
-
Nucleophilic Aromatic Substitution . Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of High-Purity 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the purification of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who require this intermediate in a high-purity state for downstream applications. Achieving high purity is critical, as even trace impurities can lead to unforeseen side reactions, reduced yields, and complications in biological assays.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles.
Understanding the Challenge: The Impurity Profile
The purification strategy for any compound is dictated by its impurity profile. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Understanding this synthesis is key to anticipating the impurities you may encounter.
The likely synthetic route involves the reaction of 5-chloro-3-hydroxypyridine with 2-chloro-3-nitropyridine in the presence of a base.
Table 1: Anticipated Impurity Profile
| Impurity Class | Specific Example(s) | Origin | Impact on Purification |
| Unreacted Starting Materials | 5-chloro-3-hydroxypyridine, 2-chloro-3-nitropyridine | Incomplete reaction. | Can often be removed by recrystallization or chromatography. The phenolic nature of 5-chloro-3-hydroxypyridine allows for potential removal via a basic wash. |
| Isomeric Byproducts | 2-[(5-Chloro-3-pyridyl)oxy]-5-nitropyridine | Use of impure 2-chloro-nitropyridine starting material (e.g., contaminated with 2-chloro-5-nitropyridine).[1][2] | Extremely difficult to remove by recrystallization. Often requires advanced chromatographic techniques. |
| Solvolysis Products | 2-methoxy-3-nitropyridine (if methanol is the solvent) | Reaction of the starting material or product with the solvent. | Polarity will differ, making it separable by chromatography. |
| Residual Solvents | DMF, DMSO, Toluene, Ethyl Acetate | Reaction and work-up solvents. | Best removed by drying under high vacuum, but may require recrystallization from a different solvent system. |
| Inorganic Salts | NaCl, K₂CO₃, Na₂SO₄ | Base used in the reaction and salts from aqueous work-up. | Insoluble in most organic solvents; removed by filtration or aqueous washes. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My crude product is a sticky oil or a low-melting solid with a broad melting range. How do I proceed?
A1: This is a classic sign of significant impurities. An oily consistency or poor melting behavior indicates that the impurities are disrupting the crystal lattice formation of your target compound.
-
Expert Diagnosis: The primary culprits are often residual solvents and unreacted starting materials. Before attempting a difficult crystallization, it is more efficient to perform a primary purification step.
-
Recommended Action: Flash Column Chromatography. This technique is ideal for separating components with different polarities.
-
Rationale: It removes the bulk of impurities, making subsequent recrystallization for final polishing much more effective.
-
Protocol: See the detailed protocol for Flash Column Chromatography below. A good starting point for the mobile phase is a gradient of ethyl acetate in hexane.
-
Q2: I've attempted recrystallization, but my yield is very low. What am I doing wrong?
A2: Low yield in recrystallization typically points to one of two issues: incorrect solvent choice or premature crystallization.
-
Expert Diagnosis & Causality:
-
Poor Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing recovery.
-
Crash Cooling: Cooling the solution too quickly can trap impurities in the crystal lattice (occlusion) and lead to the formation of very fine crystals that are difficult to filter, causing mechanical loss.
-
-
Recommended Action: Systematic Solvent Screening & Controlled Cooling.
-
Solvent Screening: Use small amounts of your crude product to test various solvents. A structured approach is best. See the table below for suggestions.
-
Step-by-Step Protocol:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If the solution is colored, consider adding a small amount of activated charcoal and hot-filtering.
-
Allow the flask to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
-
Table 2: Recommended Screening Solvents for Recrystallization
| Solvent/System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Often a good starting point for polar compounds. |
| Ethanol/Water | Polar Protic | The water acts as an anti-solvent. Add water dropwise to the hot ethanol solution until turbidity persists. |
| Toluene | Non-polar Aromatic | Good for less polar compounds; has a high boiling point. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Excellent for fine-tuning polarity. |
Q3: My HPLC analysis shows a persistent impurity with a similar retention time to my product, even after recrystallization. What is it and how do I remove it?
A3: This is highly indicative of an isomeric impurity, which often co-crystallizes with the desired product. As mentioned in Table 1, if the synthesis used 2-chloro-nitropyridine contaminated with its 2-chloro-5-nitro isomer, you will form the corresponding 2-[(5-Chloro-3-pyridyl)oxy]-5-nitropyridine byproduct.[1][2]
-
Expert Diagnosis: Isomers have very similar physical properties, making separation by simple techniques challenging.
-
Recommended Action: Preparative HPLC or Careful Chromatography.
-
Optimized Flash Chromatography: Sometimes, a very long column with a shallow solvent gradient can resolve close-running spots. Use a high-performance silica gel for better resolution.
-
Preparative HPLC: This is the gold standard for separating difficult isomers. The method must first be optimized on an analytical scale to achieve baseline separation. While costly and time-consuming, it guarantees the highest purity.
-
Q4: After my aqueous work-up, the evaporated organic layer is cloudy and leaves a solid residue upon filtration. What is this?
A4: This is almost certainly residual inorganic salt that was not fully removed during the work-up washes.
-
Expert Diagnosis: Salts like sodium chloride have low solubility in many organic solvents (e.g., dichloromethane, ethyl acetate).
-
Recommended Action:
-
Brine Wash: During the initial work-up, always perform a final wash of the organic layer with saturated aqueous sodium chloride (brine). This helps to break up emulsions and removes the bulk of dissolved water.
-
Post-Workup Fix: If salts remain, re-dissolve your crude product in a generous amount of a suitable organic solvent (like ethyl acetate) and filter the solution through a pad of celite or a simple cotton plug. The insoluble salts will be removed. Ensure the organic solution is then dried thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before evaporation.
-
Workflow & Decision Making
The choice of purification technique is a logical progression based on the nature of the crude product and the required final purity.
Sources
Technical Support Center: Storage and Handling of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
Welcome to the technical support resource for 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. By understanding the potential degradation pathways and implementing proper storage protocols, you can mitigate experimental variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four factors:
-
Moisture: The ether linkage in the molecule is susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Light: Aromatic nitro compounds can be sensitive to light, which can induce photochemical reactions and lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition, potentially leading to the formation of byproducts. While stable at ambient temperatures, prolonged exposure to heat should be avoided.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause rapid decomposition.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, this compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or in the dark | Prevents photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and air. |
| Location | Dry, well-ventilated area | Avoids ambient moisture and ensures safety. |
These recommendations are based on best practices for storing halogenated nitropyridine derivatives.[1][2][3]
Q3: I've noticed a change in the color of the solid from light yellow to brownish. Is it still usable?
A3: A significant color change often indicates the formation of degradation products. While a slight variation in color might be acceptable depending on the supplier and batch, a noticeable shift to brown suggests that the purity of the compound may be compromised. It is highly recommended to perform a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before using the material in a sensitive experiment.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must prepare a stock solution, it is advisable to:
-
Use a dry, aprotic solvent.
-
Prepare it fresh for each experiment.
-
Store it at a low temperature (e.g., -20°C) for short periods.
-
Blanket the solution with an inert gas.
Troubleshooting Guide
This section addresses specific issues that you might encounter during the storage and use of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Verify Storage Conditions: Cross-reference your current storage method with the recommended conditions in the table above.
-
Assess Purity: Use a validated analytical method to determine the purity of your current stock. An example of a suitable HPLC method is provided in the "Experimental Protocols" section.
-
Take Corrective Action: If the purity is below the required specification for your application, it is best to discard the current batch and obtain a new one. Ensure the new batch is stored correctly from the moment of receipt.
Issue 2: Visible Clumping or Change in Physical Appearance
Possible Cause: Absorption of moisture (hygroscopicity).
Troubleshooting Steps:
-
Drying: If the material is only slightly clumped, it may be possible to dry it under a vacuum in the presence of a desiccant (e.g., phosphorus pentoxide). However, this should be done with caution as heating is not recommended.
-
Purity Analysis: After drying, an analytical purity check is mandatory to ensure that hydrolysis has not occurred.
-
Prevention: To prevent future issues, ensure the container is always tightly sealed and stored in a desiccator or a dry, controlled environment. When handling the compound, do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
Potential Degradation Pathways
Understanding the likely chemical transformations that this compound can undergo is crucial for preventing them.
Caption: Major degradation pathways for the compound.
-
Hydrolysis: The ether bond is a primary site for hydrolytic cleavage. This reaction is catalyzed by both acidic and basic conditions. The resulting products would be 5-chloro-3-hydroxypyridine and 3-nitropyridin-2-ol.
-
Photodegradation: Nitroaromatic compounds are known to undergo photochemical reactions upon exposure to UV light. This can involve complex rearrangements or reduction of the nitro group.
-
Thermal Decomposition: At elevated temperatures, the molecule can break down, releasing hazardous gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[1]
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. It is based on standard methods for similar aromatic compounds.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for analysis.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
Time (min) % Mobile Phase B 0 40 15 95 18 95 19 40 | 25 | 40 |
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
- Qian, J. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A. Google Patents.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Bayer AG. (1986). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP0183049A2. Google Patents.
- Su, L. (2006). HPLC Determination of 2-Chloro-5-Trichloromethylpyridine and Analogous Compounds. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
Sources
Validation & Comparative
A Comparative Guide to 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine and Other Nitropyridine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, nitropyridine derivatives serve as indispensable building blocks. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. Among these valuable intermediates, 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine stands out for its unique reactivity and synthetic advantages. This guide provides an in-depth comparison of this key compound with other nitropyridine derivatives, supported by experimental insights to inform your selection of synthetic strategies.
The Strategic Importance of Nitropyridines in Synthesis
Nitropyridines are crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of a nitro group significantly influences the electronic properties of the pyridine ring, facilitating reactions that are otherwise challenging on an unactivated pyridine system. A primary application of these compounds is in nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring is displaced by a nucleophile.[3] The nitro group, especially when positioned ortho or para to the leaving group, strongly activates the ring towards nucleophilic attack. This reactivity is fundamental to the construction of complex molecular architectures.
This compound: A Profile
This compound is a specialized reagent that offers distinct advantages in the synthesis of diaryl ethers and related structures. Its structure incorporates a 3-nitropyridine core activated for nucleophilic substitution at the 2-position, with a 5-chloro-3-pyridyloxy group as the substituent. This pre-functionalized nature makes it a highly efficient building block for introducing a specific pyridyloxy moiety into a target molecule.
Comparative Analysis with Other Nitropyridine Derivatives
The choice of a nitropyridine derivative in a synthetic route is dictated by factors such as desired reactivity, regioselectivity, and the nature of the target molecule. Here, we compare this compound with more common nitropyridine starting materials.
1. 2-Chloro-3-nitropyridine and 2-Fluoro-3-nitropyridine:
These are perhaps the most widely used nitropyridine derivatives for introducing a substituted pyridine ring via SNAr. The halogen at the 2-position serves as a good leaving group, activated by the adjacent nitro group.
-
Reactivity: Generally, the fluoro substituent is a better leaving group than the chloro substituent in SNAr reactions due to the higher electronegativity of fluorine, which better stabilizes the intermediate Meisenheimer complex. However, 2-chloro-3-nitropyridine is often more cost-effective and readily available.
-
Applications: Both are extensively used to synthesize a variety of 2-substituted pyridines by reacting with O-, N-, and S-nucleophiles. For example, 2-chloro-3-nitropyridine is a key intermediate in the synthesis of pharmaceuticals like the anti-peptic ulcer drug pirenzepine and anti-AIDS drugs of the diazepine class.[4]
2. 2-Chloro-5-nitropyridine:
In this isomer, the nitro group is para to the chlorine, also providing strong activation for SNAr.
-
Regioselectivity: The choice between 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine allows for precise control over the final substitution pattern on the pyridine ring. 2-chloro-5-nitropyridine is an important intermediate for synthesizing various bactericides and plant growth regulators.[5][6]
-
Synthesis Considerations: The synthesis of 2-chloro-5-nitropyridine can be achieved from 2-hydroxypyridine, but often involves nitration that can lead to isomeric mixtures, requiring careful purification.[5]
3. 2-Methyl-3-nitropyridine Derivatives:
These compounds are useful for constructing more complex structures, for instance, through condensation reactions of the methyl group.
-
Synthetic Utility: 2-Methyl-3-nitropyridines can be synthesized from the corresponding 2-chloro-3-nitropyridines.[2][7] The methyl group can then be functionalized, for example, by condensation with aldehydes to form styrylpyridines, which are valuable precursors for fluorescent molecules and other complex systems.[2][7]
Experimental Data Summary
| Derivative | Key Features | Common Applications | Relative Reactivity (SNAr) |
| This compound | Pre-functionalized with a pyridyloxy group | Direct synthesis of specific diaryl ethers | Moderate |
| 2-Fluoro-3-nitropyridine | Excellent leaving group | General synthesis of 2-substituted pyridines | High |
| 2-Chloro-3-nitropyridine | Good leaving group, cost-effective | Pharmaceutical and agrochemical intermediates[4] | Moderate-High |
| 2-Chloro-5-nitropyridine | Para-activation, specific regiochemistry | Bactericides, plant growth regulators[5][6] | High |
| 2-Methyl-3-nitropyridine | Functionalizable methyl group | Synthesis of styrylpyridines, fluorescent dyes[2][7] | N/A (different reaction type) |
Causality Behind Experimental Choices
The selection of a specific nitropyridine derivative is a critical decision in synthetic planning.
-
For Direct Introduction of a Pyridyloxy Moiety: this compound is the reagent of choice when the target molecule contains this specific fragment. It streamlines the synthesis by avoiding a separate step of coupling 5-chloro-3-hydroxypyridine with a 2-halo-3-nitropyridine.
-
For General 2-Substitution: When a simple nucleophile needs to be introduced at the 2-position, 2-fluoro-3-nitropyridine or 2-chloro-3-nitropyridine are the go-to reagents. The choice between them often comes down to a balance of reactivity and cost.
-
For Controlling Regiochemistry: The isomeric position of the nitro and leaving groups is paramount for directing the nucleophilic attack to the desired carbon atom on the pyridine ring.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with 2-Chloro-3-nitropyridine:
This protocol describes a typical SNAr reaction to form a 2-substituted-3-nitropyridine.
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or THF) is added the nucleophile (1-1.2 equivalents) and a base (e.g., K2CO3, NaH, or Et3N) if required to deprotonate the nucleophile.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 60-120 °C), depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-3-nitropyridine.
Synthesis of 2-Methyl-3-nitropyridines from 2-Chloro-3-nitropyridines:
This procedure is adapted from methodologies used to create precursors for more complex derivatives.[2][7]
-
Formation of the Malonate Adduct: To a suspension of sodium hydride (2 equivalents) in anhydrous THF, diethyl malonate (1 equivalent) is added dropwise. After hydrogen evolution ceases, a solution of the 2-chloro-3-nitropyridine (1 equivalent) in THF is added. The reaction is stirred at room temperature for several hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is carefully quenched with water and acidified with concentrated HCl. The aqueous solution is then heated to reflux for several hours to effect hydrolysis and decarboxylation.
-
Isolation: After cooling, the mixture is neutralized with a base (e.g., Na2CO3) and extracted with an organic solvent. The organic layer is dried and concentrated, and the resulting 2-methyl-3-nitropyridine is purified by chromatography.
Visualization of Synthetic Pathways
Diagram 1: General SNAr Pathway on 2-Halo-3-nitropyridines
Caption: SNAr mechanism for the synthesis of 2-substituted-3-nitropyridines.
Diagram 2: Synthetic Utility of 2-Methyl-3-nitropyridine
Caption: A two-step synthesis of 2-styryl-3-nitropyridines from 2-chloro-3-nitropyridine.
Conclusion
This compound is a valuable, albeit specialized, member of the nitropyridine family of synthetic intermediates. While workhorses like 2-chloro- and 2-fluoro-3-nitropyridine offer broad utility for introducing a range of functionalities onto a pyridine ring, this compound provides a more direct and efficient route to complex diaryl ether structures. The choice of the most appropriate nitropyridine derivative will always depend on the specific synthetic target and the desired reaction pathway. A thorough understanding of the relative reactivities and synthetic applications of these building blocks is essential for the modern synthetic chemist.
References
- Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry.
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
-
Nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]
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Navigating the Matrix: A Comparative Guide to Cross-Reactivity Studies of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
A Senior Application Scientist's Perspective on Ensuring Analytical Specificity in Complex Reaction Mixtures
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering a framework for developing a robust, self-validating system to ensure analytical specificity. We will explore how to anticipate potential cross-reactants based on synthetic routes and compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the more definitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Genesis of Interference: Predicting Cross-Reactivity from Synthesis
A proactive approach to identifying potential cross-reactants begins with a thorough understanding of the synthetic pathway for 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine. A plausible and common route for its synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This reaction would likely involve the coupling of 5-chloro-3-hydroxypyridine with a suitable activated nitropyridine, such as 2-chloro-3-nitropyridine, in the presence of a base.
Based on this synthetic scheme, a complex reaction mixture could contain not only the desired product but also several structurally related species that pose a risk of analytical interference.
Potential Interferents in the Synthesis of this compound:
-
Unreacted Starting Materials:
-
5-Chloro-3-hydroxypyridine
-
2-Chloro-3-nitropyridine
-
-
Positional Isomers:
-
Byproducts:
-
Products from reactions with residual solvents or impurities.
-
Degradation products formed under the reaction conditions.
-
The structural similarities between these compounds and the target analyte underscore the critical need for an analytical method with high specificity.
Caption: Predicted synthetic pathway and potential interferents.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision in the development of a method to assess cross-reactivity. Here, we compare two commonly employed techniques: HPLC-UV and LC-MS/MS.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio (m/z) and fragmentation patterns. |
| Specificity | Moderate. Relies on chromatographic resolution. Co-eluting species with similar UV spectra will interfere.[3] | High to Very High. Provides two dimensions of specificity (retention time and m/z). Tandem MS (MS/MS) adds a third dimension (fragment ions), making it highly specific.[4] |
| Sensitivity | Good, but can be limited by the chromophore of the analyte. | Excellent, often orders of magnitude more sensitive than HPLC-UV. |
| Confirmation | Limited. Peak identity is inferred from retention time against a standard. | Definitive. Provides molecular weight and structural information through fragmentation. |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial investment and requires more specialized expertise. |
Expert Insight: For early-stage process monitoring where key impurities are well-characterized and chromatographically resolved, HPLC-UV can be a cost-effective and reliable tool. However, for definitive cross-reactivity studies, especially in drug development and for regulatory submissions, the high specificity of LC-MS/MS is indispensable. It provides the necessary confidence that the analytical signal is exclusively from the target analyte, a cornerstone of method validation according to ICH Q2(R2) guidelines.[5][6]
Experimental Design: A Self-Validating Protocol for Specificity
To rigorously assess cross-reactivity, a specificity study must be conducted. This involves challenging the analytical method with the potential interferents identified from the synthesis route. The following protocol outlines a robust approach.
Caption: Workflow for a comprehensive specificity study.
Step-by-Step Protocol for Specificity/Cross-Reactivity Study
1. Preparation of Standards and Samples:
-
Objective: To prepare solutions for systematically testing the method's ability to distinguish the analyte from potential interferents.
-
Procedure:
-
Accurately weigh and dissolve this compound (analyte) and each potential interferent in a suitable solvent (e.g., acetonitrile/water) to create individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare a "Spike Solution" by combining aliquots of each interferent stock solution.
-
Prepare the following samples for analysis:
-
Analyte Solution: A dilution of the analyte stock solution to the target analytical concentration.
-
Interferent Mix Solution: A dilution of the Spike Solution.
-
Spiked Analyte Solution: The Analyte Solution spiked with the Spike Solution.
-
Blank Solution: The solvent/matrix used for sample preparation.
-
-
2. Chromatographic Analysis (HPLC-UV and LC-MS/MS):
-
Objective: To separate the analyte from the interferents and detect their respective signals.
-
Rationale for Method Choice: A reversed-phase C18 column is a good starting point for these types of aromatic compounds. A gradient elution from a weak mobile phase (e.g., water with 0.1% formic acid) to a strong organic mobile phase (e.g., acetonitrile with 0.1% formic acid) will likely provide good separation.[4]
-
HPLC-UV Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm (or a photodiode array detector for peak purity analysis)
-
-
LC-MS/MS Conditions (Illustrative):
-
Utilize the same LC conditions as above.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS Analysis:
-
Full Scan (e.g., m/z 100-500) to determine the parent ion masses.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the analyte and monitoring for a unique product ion after fragmentation. This is a highly specific detection method.[4][7]
-
-
3. Data Analysis and Interpretation:
-
Objective: To evaluate the data to determine if the method is specific for the analyte.
-
Acceptance Criteria (based on ICH Q2(R2)): [6][8]
-
Resolution: The chromatographic resolution between the analyte peak and the closest eluting interferent peak should be greater than 1.5.
-
Peak Purity (for HPLC-PDA): The peak purity index for the analyte in the spiked sample should pass the software's threshold, indicating no co-eluting impurities.
-
LC-MS/MS Confirmation: In the analysis of the Spiked Analyte Solution, the signal at the retention time and m/z of the analyte should correspond only to the analyte. No interfering peaks should be present in the chromatogram of the Interferent Mix Solution at the analyte's retention time and m/z.
-
Illustrative Data Comparison
The following table presents hypothetical but realistic data from a cross-reactivity study, comparing the performance of HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV Result | LC-MS/MS Result | Conclusion |
| Analyte Retention Time | 8.52 min | 8.52 min | Consistent retention. |
| Closest Interferent (Isomer) | 8.75 min | 8.75 min | Interferent identified. |
| Resolution (Analyte vs. Isomer) | 1.4 | 1.4 | Fails acceptance criteria (<1.5). Potential for inaccurate quantification with UV. |
| Peak Purity (Analyte) | Fails | N/A | Confirms co-elution, making UV detection unreliable. |
| Interference in Blank at 8.52 min | None | None | Method is free from matrix interference. |
| Interference in Spiked Sample (at Analyte m/z) | N/A | None | Passes. MS detection is specific to the analyte's mass, even with poor chromatographic resolution. |
Conclusion
Ensuring the specificity of an analytical method is not merely a box-ticking exercise in method validation; it is the foundation of reliable data in research and drug development. While HPLC-UV is a valuable tool, its reliance on chromatographic resolution alone can be a significant limitation when dealing with complex mixtures containing isomeric or structurally similar species.
This guide demonstrates that a thorough understanding of the synthetic process is key to proactively identifying potential interferents. For the definitive assessment of cross-reactivity for a compound like this compound, the superior specificity of LC-MS/MS is the recommended methodology. By providing orthogonal data points (retention time, precursor mass, and fragment mass), LC-MS/MS offers an unparalleled level of confidence in the identity and quantity of the target analyte, thereby upholding the principles of scientific integrity and trustworthiness.
References
- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
- Ciba-Geigy AG. (1981). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP0045431A1.
- Zhangjiagang Renfa Chemical Industry Material Co Ltd. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838. ResearchGate. [Link]
- Daikin Industries Ltd. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Patai, Z. L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3657–3667. National Center for Biotechnology Information. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link]
-
Puschmann, A., et al. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1020. ResearchGate. [Link]
-
Tananaki, C., et al. (2023). Fingerprinting Chemical Markers in the Mediterranean Orange Blossom Honey: UHPLC-HRMS Metabolomics Study Integrating Melissopalynological Analysis, GC-MS and HPLC-PDA-ESI/MS. Molecules, 28(14), 5489. MDPI. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Al-Rimawi, F. (2014). What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
-
Zheng, J., et al. (2015). Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS. Analytical Chemistry, 87(12), 6141–6148. National Center for Biotechnology Information. [Link]
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- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intuitionlabs.ai [intuitionlabs.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
